molecular formula C5H5FN2O B12315884 5-Amino-4-fluoropyridin-2-ol

5-Amino-4-fluoropyridin-2-ol

Cat. No.: B12315884
M. Wt: 128.10 g/mol
InChI Key: PTYXWQRMEVOXAK-UHFFFAOYSA-N
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Description

5-Amino-4-fluoropyridin-2-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-fluoropyridin-2-ol typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as Selectfluor® . Another approach involves the reaction of 2-pyridine carboxylic acid with a fluoride and an oxidant to obtain 4-fluoropyridine-2-formic acid, which is then converted to this compound through a series of steps .

Industrial Production Methods

Industrial production of this compound can be achieved using scalable synthetic routes that involve readily available reagents and efficient reaction conditions. The process typically includes steps such as diazotization, fluorination, and purification to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-fluoropyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens and nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

5-Amino-4-fluoropyridin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-4-fluoropyridin-2-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-4-fluoropyridin-2-ol is unique due to the presence of both amino and fluorine groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

5-amino-4-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C5H5FN2O/c6-3-1-5(9)8-2-4(3)7/h1-2H,7H2,(H,8,9)

InChI Key

PTYXWQRMEVOXAK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)N)F

Origin of Product

United States

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